Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
Description
Properties
IUPAC Name |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSKXFJFGTBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20644 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58145-38-3 | |
| Record name | Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58145-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID00866406 | |
| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid | |
| Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20644 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
39817-09-9, 54208-63-8 | |
| Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20644 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54208-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bisphenol F diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039817099 | |
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| Record name | Methylenebis(2-gylcidyloxyphenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054208638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.643 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Reaction Pathway
-
Alkylation of Bisphenol F :
Bisphenol F reacts with epichlorohydrin in a molar ratio of 1:2 under alkaline conditions (e.g., sodium hydroxide). The hydroxyl groups of bisphenol F attack the electrophilic carbon of epichlorohydrin, forming a chlorohydrin intermediate. -
Epoxidation :
The chlorohydrin intermediate undergoes dehydrohalogenation via base-catalyzed elimination, yielding the final epoxy rings.
Optimization Parameters
-
Catalyst : Sodium hydroxide (10–15 wt%) ensures complete dehydrohalogenation.
-
Solvent : Polar aprotic solvents like tetrahydrofuran enhance solubility.
Industrial-Scale Production
Industrial synthesis prioritizes yield, purity, and scalability. Key modifications include:
Continuous Reactor Systems
-
Tubular Reactors : Enable precise temperature control and reduced side reactions.
-
In-line Neutralization : Immediate HCl removal minimizes corrosion and byproducts.
Purification Protocols
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Epoxide Equivalent Weight | 310–330 g/eq | Titration (ASTM D1652) |
| Chlorine Content | <500 ppm | Potentiometric titration |
| Viscosity | 10,000–12,000 cP @25°C | Rotational viscometer |
Advanced Catalytic Methods
Recent innovations focus on catalytic efficiency and environmental sustainability:
Phase-Transfer Catalysis (PTC)
Solvent-Free Synthesis
-
Melt Polycondensation : Eliminates solvent use, reducing waste and cost.
-
Yield Improvement : 92–95% epoxide conversion vs. 85–88% in solvent-based systems.
Analytical Validation of Synthetic Products
Gas chromatography (GC) and mass spectrometry (MS) are pivotal for characterizing the oxirane product.
Gas Chromatography Conditions
| Column Type | Active Phase | Carrier Gas | Temperature Program | Retention Index |
|---|---|---|---|---|
| Capillary | Methyl Silicone | Helium | 60°C (1 min) → 12°C/min → 380°C | 2704 |
Mass Spectrometry Data
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) |
|---|---|---|---|
| Conventional Alkaline | 85 | 98 | 8.2 |
| PTC-Enhanced | 92 | 99 | 6.5 |
| Solvent-Free | 95 | 99.5 | 5.8 |
The solvent-free method outperforms others in yield and sustainability, though it requires precise temperature control to prevent premature polymerization.
Challenges and Mitigation Strategies
Byproduct Formation
-
Chlorohydrin Residues : Addressed via extended vacuum stripping.
-
Oligomerization : Inhibited by maintaining pH <9 during epoxidation.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: undergoes several types of reactions, including:
Oxidation: : The epoxy group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: : The compound can be reduced to form alcohols or other reduced forms.
Substitution: : The epoxy group can react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and osmium tetroxide . The reaction is typically carried out under mild conditions to avoid over-oxidation.
Reduction: : Common reagents include sodium borohydride and lithium aluminum hydride . The reaction is usually performed in anhydrous conditions to prevent hydrolysis of the epoxy group.
Substitution: : Common nucleophiles include amines , alcohols , and phenols . The reaction is often carried out in the presence of a catalyst such as triethylamine or imidazole .
Major Products Formed
Diols: : Resulting from the oxidation of the epoxy group.
Alcohols: : Resulting from the reduction of the epoxy group.
Substituted Epoxy Compounds: : Resulting from the substitution reactions with various nucleophiles.
Scientific Research Applications
Chemistry
- Cross-linking Agent : Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- is widely used as a cross-linking agent in the synthesis of polymers and resins. The epoxy groups in the compound can react with various nucleophiles to form covalent bonds, leading to enhanced mechanical strength and chemical resistance in polymeric materials .
- Polymer Synthesis : It plays a crucial role in creating high-performance coatings and adhesives by improving the durability and stability of materials under various environmental conditions.
Biology
- Modification of Biomolecules : The compound is employed in biochemical assays for modifying biomolecules. This modification can enhance the sensitivity and specificity of assays used in research and clinical diagnostics .
- Biocompatibility Studies : Research has focused on its potential applications in biocompatible materials for medical devices, where its reactivity allows for functionalization with biological molecules.
Medicine
- Drug Delivery Systems : Investigations into the use of Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- have shown promise for developing drug delivery systems that utilize its ability to form stable complexes with therapeutic agents .
- Medical Adhesives : The compound's properties make it a candidate for use in medical adhesives that require strong bonding capabilities while being compatible with biological tissues .
Industrial Applications
- Coatings and Sealants : Due to its excellent mechanical and chemical properties, this compound is utilized in producing high-performance coatings and sealants that are resistant to moisture, chemicals, and temperature variations .
- Adhesives Production : It serves as a critical ingredient in formulating adhesives that require rapid curing times and strong adhesion to various substrates.
Case Study 1: Polymer Development
A study investigated the use of Oxirane-based resins in creating eco-friendly coatings for wood products. The results indicated that coatings formulated with this compound exhibited superior water resistance and durability compared to traditional formulations.
Case Study 2: Biocompatibility Testing
Research conducted on the biocompatibility of medical adhesives containing Oxirane demonstrated that these adhesives could effectively bond tissues without eliciting significant inflammatory responses. This study supports the potential use of such adhesives in surgical applications.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Cross-linking agent | Enhances mechanical strength |
| Biology | Biomolecule modification | Increases assay sensitivity |
| Medicine | Drug delivery systems | Improves therapeutic efficacy |
| Industry | High-performance coatings | Offers excellent resistance properties |
Mechanism of Action
The mechanism by which Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- exerts its effects involves the epoxy group reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and resins, which contribute to the material's strength and durability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Molecular Properties
| Compound Name (CAS No.) | Bridging Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Bisphenol F diglycidyl ether (2095-03-6) | Methylene (-CH₂-) | C₁₉H₂₀O₄ | 312.36 | Symmetric para-para' phenyl-epoxide linkage |
| Bisphenol A diglycidyl ether (1675-54-3) | Isopropylidene (-C(CH₃)₂-) | C₂₁H₂₄O₄ | 340.41 | Bulky isopropylidene bridge; higher thermal stability |
| 2,2'-[Cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane (13446-84-9) | Cyclohexylidene | C₂₇H₃₂O₄ | 444.54 | Rigid cyclohexane ring enhances steric hindrance |
| Naphthalene-based analog (333434-30-3) | Methylene (-CH₂-) | C₂₇H₂₄O₄ | 412.48 | Naphthalene cores increase aromaticity and rigidity |
Key Observations :
- Bisphenol A Diglycidyl Ether (BADGE): The isopropylidene group increases molecular weight and rigidity, leading to higher glass transition temperatures (Tg) compared to Bisphenol F derivatives .
- Cyclohexylidene Analog : The cyclohexane ring introduces conformational rigidity, improving chemical resistance but reducing flexibility .
- Naphthalene-Based Analog : Enhanced thermal stability due to fused aromatic rings, but higher viscosity complicates processing .
Physicochemical and Reactivity Profiles
Viscosity and Reactivity :
- Bisphenol F Diglycidyl Ether: Lower molecular weight (312.36 g/mol) results in reduced viscosity, favoring applications requiring flowability (e.g., coatings) .
- BADGE : Higher viscosity (340.41 g/mol) limits processing ease but improves mechanical strength in cured resins .
- Naphthalene Analog : High viscosity (412.48 g/mol) restricts use to specialized high-performance composites .
Curing Behavior :
- Bisphenol F’s symmetrical structure enables rapid, uniform crosslinking with amines or anhydrides, whereas steric hindrance in BADGE slows curing .
- Cyclohexylidene and naphthalene derivatives exhibit delayed curing due to bulky substituents but achieve higher crosslink density .
Biological Activity
Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-, commonly referred to as a bisphenol diglycidyl ether, is a compound derived from the reaction of bisphenol with epichlorohydrin. This compound is notable for its applications in epoxy resins and coatings, which are widely used in various industries due to their excellent mechanical properties and chemical resistance. Understanding the biological activity of this compound is crucial for assessing its safety and potential health impacts.
- Molecular Formula: C19H20O4
- Molecular Weight: 312.36 g/mol
- Density: 1.213 g/cm³
Biological Activity Overview
The biological activity of Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- has been studied primarily in the context of its toxicity and potential health effects. The following sections detail its effects on various biological systems.
Acute Toxicity
- Ingestion (Rat LD50): > 5,000 mg/kg
- Dermal (Rat LD50): > 1,600 mg/kg
These values suggest that the compound has low acute toxicity when ingested or absorbed through the skin .
Skin and Eye Irritation
- Skin Irritation (Rabbit): Moderate irritant
- Eye Irritation (Rabbit): Severe irritant
The compound is classified as a skin sensitizer and can cause significant irritation upon contact with skin or eyes .
Sensitization Potential
Studies indicate that Oxirane can induce allergic reactions upon repeated exposure. It has been shown to be a skin sensitizer in guinea pigs .
Genotoxicity and Mutagenicity
Research indicates that there is a potential for genetic damage associated with exposure to this compound. It has been classified as "suspected of causing genetic defects," highlighting the need for caution in its use .
Environmental Impact
The compound is toxic to aquatic life with long-lasting effects. Precautionary measures are recommended to prevent environmental contamination .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-?
The synthesis typically involves reacting 4-methyl-1,3-phenylene with epichlorohydrin in the presence of a base (e.g., NaOH). The reaction proceeds via nucleophilic substitution, forming an intermediate that undergoes dehydrochlorination and cyclization to yield the epoxide groups. Industrial production requires strict control of temperature, pH, and reaction time to optimize purity and yield . For structural analogs (e.g., cyclohexylidene or isopropylidene derivatives), variations in the diol or ketone precursor alter the bridging group between aromatic rings, impacting thermal stability and reactivity .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Mass spectrometry (MS) coupled with NIST database matching is critical for identification. For example, experimental mass spectra (e.g., m/z peaks corresponding to molecular ions and fragmentation patterns) are compared to reference spectra to confirm the structure . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves regiochemical ambiguities, such as distinguishing between ortho-, meta-, or para-substituted phenyl groups. Fourier-Transform Infrared Spectroscopy (FTIR) identifies epoxide ring vibrations (~850–950 cm⁻¹) and ether linkages (~1100–1250 cm⁻¹) .
Q. What are the primary chemical reactions and applications in polymer chemistry?
The epoxide groups undergo ring-opening reactions with nucleophiles (amines, thiols, alcohols) to form cross-linked polymers. For example, curing with polyamines produces thermosetting resins with high mechanical strength, used in coatings and adhesives . In biomedical research, derivatives functionalized with PEG or hydroxy groups are explored for drug delivery systems due to their biocompatibility .
Advanced Research Questions
Q. How do structural isomers (e.g., ortho vs. para substitution) affect polymerization efficiency and material properties?
The compound often exists as a reaction mass of isomers , such as 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- and 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis-. Ortho-substituted isomers introduce steric hindrance, reducing cross-linking density but improving flexibility. Para-substituted isomers enhance thermal stability (Tg ~150–200°C) due to symmetric packing . Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) quantify these differences by monitoring curing exotherms and viscoelastic behavior .
Q. How can researchers resolve contradictions in toxicity data across regulatory frameworks?
The compound is subject to significant new use reporting (SNUR) under the U.S. EPA’s TSCA (e.g., PMN P-18-62, CAS 13446-84-9). Discrepancies arise from varying impurity profiles (e.g., residual epichlorohydrin) and curing completeness. For uncured resins, OSHA hazard warnings include skin irritation and sensitization . Researchers must document impurity thresholds (e.g., <0.1% residual monomers) and use High-Performance Liquid Chromatography (HPLC) to validate compliance .
Q. What methodologies optimize cross-linking efficiency in epoxy-amine systems?
Key factors include:
- Stoichiometric ratio : A 1:1 epoxide-to-amine ratio minimizes unreacted groups.
- Catalysts : Tertiary amines (e.g., DMP-30) accelerate curing at lower temperatures.
- Reactive diluents : Adding glycidyl ethers reduces viscosity without compromising Tg .
Kinetic studies using Rheometry track gelation times, while Solid-State NMR probes cross-link density .
Q. How do environmental factors (humidity, oxygen) influence degradation mechanisms?
Hydrolytic degradation of epoxide networks is accelerated under acidic/basic conditions, forming diols and ether cleavage products. Accelerated Aging Tests (e.g., 85°C/85% RH) combined with Gel Permeation Chromatography (GPC) monitor molecular weight changes. Oxidation pathways (e.g., radical formation) are studied via Electron Spin Resonance (ESR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
